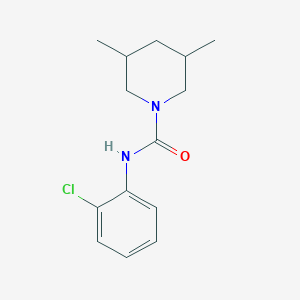
3-(4-iodophenyl)-6-nitro-2H-chromen-2-one
Descripción general
Descripción
3-(4-iodophenyl)-6-nitro-2H-chromen-2-one, also known as INH1, is a synthetic compound that has gained attention in scientific research due to its potential as a therapeutic agent. INH1 belongs to the family of chromen-2-one derivatives, which have been found to possess various biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Mecanismo De Acción
3-(4-iodophenyl)-6-nitro-2H-chromen-2-one inhibits the activity of the protein disheveled (Dvl), which is a key component of the Wnt/β-catenin signaling pathway. This leads to the downregulation of β-catenin, which is a transcription factor that regulates the expression of genes involved in cell growth and proliferation. By inhibiting the Wnt/β-catenin pathway, this compound induces apoptosis and inhibits the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis and inhibit the growth and proliferation of cancer cells in vitro and in vivo. It has also been found to reduce tumor growth and metastasis in animal models of cancer. This compound has been shown to have low toxicity in normal cells, indicating its potential as a selective anticancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 3-(4-iodophenyl)-6-nitro-2H-chromen-2-one is its specificity for the Wnt/β-catenin signaling pathway, which makes it a promising candidate for the development of targeted anticancer therapies. However, its low solubility in aqueous solutions and limited bioavailability may limit its application in vivo. Further studies are needed to optimize its formulation and delivery.
Direcciones Futuras
Future research on 3-(4-iodophenyl)-6-nitro-2H-chromen-2-one could focus on its potential use in combination with other anticancer agents to enhance its efficacy and reduce the risk of resistance. Further studies are also needed to investigate its pharmacokinetics and pharmacodynamics in vivo, as well as its potential use in other diseases, such as inflammatory disorders and neurodegenerative diseases. The development of novel derivatives of this compound with improved solubility and bioavailability could also be explored.
Métodos De Síntesis
3-(4-iodophenyl)-6-nitro-2H-chromen-2-one can be synthesized through a multi-step process that involves the reaction of 4-iodoaniline with 4-nitrobenzaldehyde, followed by cyclization with malonic acid and subsequent decarboxylation. The final product is obtained through purification and recrystallization.
Aplicaciones Científicas De Investigación
3-(4-iodophenyl)-6-nitro-2H-chromen-2-one has been studied extensively for its potential use as an anticancer agent. It has been found to inhibit the growth and proliferation of various cancer cells, including breast, lung, and colon cancer cells. This compound exerts its anticancer effects by targeting the Wnt/β-catenin signaling pathway, which is involved in the regulation of cell growth and differentiation.
Propiedades
IUPAC Name |
3-(4-iodophenyl)-6-nitrochromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8INO4/c16-11-3-1-9(2-4-11)13-8-10-7-12(17(19)20)5-6-14(10)21-15(13)18/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXAMPXCVECISOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC3=C(C=CC(=C3)[N+](=O)[O-])OC2=O)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8INO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601245607 | |
| Record name | 3-(4-Iodophenyl)-6-nitro-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601245607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
332030-56-5 | |
| Record name | 3-(4-Iodophenyl)-6-nitro-2H-1-benzopyran-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=332030-56-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(4-Iodophenyl)-6-nitro-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601245607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-isopropyl-3-[2-methoxy-5-(1-pyrrolidinylsulfonyl)phenyl]propanamide](/img/structure/B5362322.png)
![N~2~-({(2R,5S)-5-[(6-methoxypyrimidin-4-yl)methyl]tetrahydrofuran-2-yl}methyl)-N~1~,N~1~,N~2~-trimethylglycinamide](/img/structure/B5362327.png)

![N-{4-[(diethylamino)sulfonyl]phenyl}-5-methyl-2-furamide](/img/structure/B5362351.png)
![1-[2-methyl-5-(1-oxa-8-azaspiro[4.5]dec-8-ylcarbonyl)phenyl]-2-imidazolidinone](/img/structure/B5362357.png)
![1-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-(3-methoxyphenyl)piperazine](/img/structure/B5362366.png)
![2-(3-fluorophenyl)-3-{4-[(5-nitro-2-pyridinyl)oxy]phenyl}acrylonitrile](/img/structure/B5362373.png)

![2-({[4-(2-ethoxyphenyl)-1-piperazinyl]acetyl}amino)benzamide](/img/structure/B5362385.png)
![7-(3-chlorophenyl)-4-{[1-(methoxymethyl)cyclopropyl]carbonyl}-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5362388.png)
![2-({5-[(3-chloro-4-fluorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5362394.png)

![N~1~-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-D-leucinamide](/img/structure/B5362409.png)
